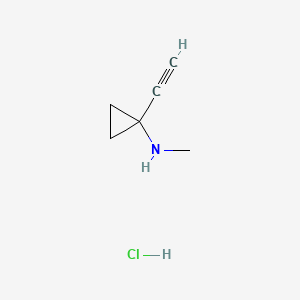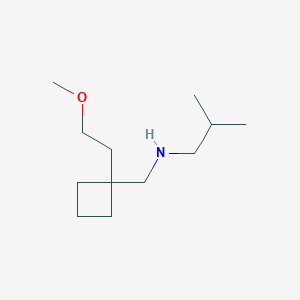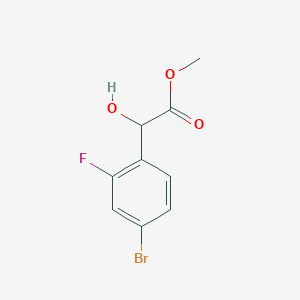
N-Neopentylbut-3-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Neopentylbut-3-yn-1-amine is an organic compound characterized by the presence of a neopentyl group attached to a but-3-yn-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Neopentylbut-3-yn-1-amine typically involves the reaction of neopentyl bromide with but-3-yn-1-amine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Neopentylbut-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes using hydrogenation catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, acyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Alkanes, alkenes
Substitution: Substituted amines, amides
Applications De Recherche Scientifique
N-Neopentylbut-3-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Neopentylbut-3-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Neopentylbut-2-yn-1-amine
- N-Neopentylbut-3-en-1-amine
- N-Neopentylbut-1-yn-1-amine
Uniqueness
N-Neopentylbut-3-yn-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N-but-3-ynyl-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-6-7-10-8-9(2,3)4/h1,10H,6-8H2,2-4H3 |
Clé InChI |
VYEDBIDNIGZHMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)
![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)
![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)

![tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride](/img/structure/B13565111.png)

![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)



![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
